Cas no 1196155-99-3 ((5-fluoropyrimidin-2-yl)methanamine)

(5-フルオロピリミジン-2-イル)メタンアミンは、ピリミジン骨格にフッ素原子とアミノメチル基を有する高反応性中間体です。この化合物の特徴は、フッ素原子の強い電子求引性とアミノ基の求核性が組み合わさった独特の反応性にあり、医薬品や農薬の合成において重要な構造単位として機能します。特に、フッ素原子の導入により代謝安定性が向上し、生物学的活性の最適化が可能となります。分子設計の柔軟性が高く、創薬化学の分野で幅広く利用されています。

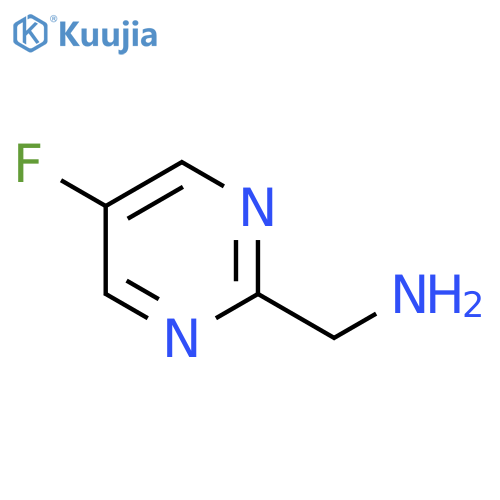

1196155-99-3 structure

商品名:(5-fluoropyrimidin-2-yl)methanamine

CAS番号:1196155-99-3

MF:C5H6FN3

メガワット:127.119643688202

MDL:MFCD13189597

CID:2182842

PubChem ID:72207594

(5-fluoropyrimidin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- C-(5-fluoro-pyrimidin-2-yl)-methylamine

- (5-Fluoropyrimidin-2-yl)methanamine

- WXB15599

- 1196155-99-3

- SCHEMBL15269105

- PB31702

- DB-264604

- CS-0054641

- F2147-5289

- AKOS023621491

- 1-(5-FLUOROPYRIMIDIN-2-YL)METHANAMINE

- 5-Fluoro-2-pyrimidinemethanamine

- 5-Fluoropyrimidin-2-yl)methanamine

- DTXSID401302302

- (5-fluoropyrimidin-2-yl)methanamine

-

- MDL: MFCD13189597

- インチ: 1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2

- InChIKey: FTICWNZYNXHPMQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC(CN)=NC=1

計算された属性

- せいみつぶんしりょう: 127.05457537g/mol

- どういたいしつりょう: 127.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 80.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 182.4±20.0 °C at 760 mmHg

- フラッシュポイント: 64.1±21.8 °C

- じょうきあつ: 0.8±0.3 mmHg at 25°C

(5-fluoropyrimidin-2-yl)methanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5-fluoropyrimidin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1005813-1g |

C-(5-Fluoro-pyrimidin-2-yl)-methylamine |

1196155-99-3 | 95% | 1g |

$890 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005813-5g |

C-(5-Fluoro-pyrimidin-2-yl)-methylamine |

1196155-99-3 | 95% | 5g |

$3355 | 2024-07-28 | |

| Life Chemicals | F2147-5289-2.5g |

(5-fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95%+ | 2.5g |

$1588.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011197-500MG |

(5-fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95% | 500mg |

¥2349.00 | 2023-05-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011197-1G |

(5-fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95% | 1g |

¥3517.00 | 2023-05-01 | |

| Life Chemicals | F2147-5289-1g |

(5-fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95%+ | 1g |

$794.0 | 2023-09-06 | |

| Life Chemicals | F2147-5289-0.25g |

(5-fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95%+ | 0.25g |

$716.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1005813-100mg |

C-(5-Fluoro-pyrimidin-2-yl)-methylamine |

1196155-99-3 | 95% | 100mg |

$230 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0296-1g |

C-(5-Fluoro-pyrimidin-2-yl)-methylamine |

1196155-99-3 | 96% | 1g |

5071.29CNY | 2021-05-08 | |

| Chemenu | CM164626-1g |

(5-Fluoropyrimidin-2-yl)methanamine |

1196155-99-3 | 95% | 1g |

$1015 | 2023-02-18 |

(5-fluoropyrimidin-2-yl)methanamine 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1196155-99-3 ((5-fluoropyrimidin-2-yl)methanamine) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1196155-99-3)(5-fluoropyrimidin-2-yl)methanamine

清らかである:99%

はかる:1g

価格 ($):562.0